2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid is an organic compound with the molecular formula C10H7NO4 It is a derivative of isoindoline, featuring a carboxylic acid group and a dioxoisoindoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid typically involves the reaction of N-Methylformamide with Trimellitic Anhydride. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid. The process involves heating the reactants to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dioxoisoindoline structure into other functional groups.
Substitution: The carboxylic acid group can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions include various isoindoline derivatives, which can have different functional groups attached to the core structure
Scientific Research Applications
2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. Its effects are mediated through binding to active sites on target proteins, altering their activity and leading to downstream biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid
Uniqueness
2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid is unique due to its specific dioxoisoindoline structure, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H7NO4 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-methyl-1,3-dioxoisoindole-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c1-11-8(12)5-3-2-4-6(10(14)15)7(5)9(11)13/h2-4H,1H3,(H,14,15) |
InChI Key |
CACJITSMYXKTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.